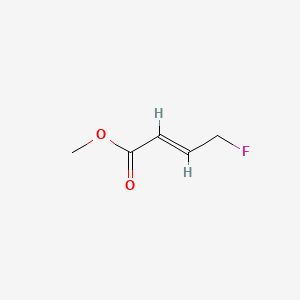

Methyl gamma-fluorocrotonate

Description

Methyl gamma-fluorocrotonate (C₅H₇FO₂) is a fluorinated ester derivative of crotonic acid, characterized by a fluorine substituent at the gamma position and a conjugated double bond in the crotonate backbone. First synthesized by Morris S. Kharasch and colleagues during wartime research, it was noted for its high toxicity and structural uniqueness . The compound’s reactivity is attributed to the electron-withdrawing fluorine atom and the conjugated double bond, which facilitate oxidation and nucleophilic attack . Its synthesis involves a multi-step process starting from epifluorohydrin, reflecting the complexity of introducing fluorine into unsaturated esters .

Properties

IUPAC Name |

methyl (E)-4-fluorobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FO2/c1-8-5(7)3-2-4-6/h2-3H,4H2,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXNTGHLANVRSX-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2367-25-1 | |

| Record name | Crotonic acid, 4-fluoro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002367251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Scientific Research Applications

Methyl gamma-fluorocrotonate is a compound that has garnered attention in various scientific research applications, particularly in organic synthesis and medicinal chemistry. This article explores its applications, supported by data tables and relevant case studies, to provide a comprehensive overview of its utility in different fields.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various transformations, including:

- Alkylation Reactions : It can act as a nucleophile in alkylation reactions to form more complex molecules.

- Fluorination : The presence of the fluorine atom makes it a candidate for further fluorination processes, which can lead to the development of fluorinated pharmaceuticals.

Medicinal Chemistry

The compound has potential applications in medicinal chemistry due to its ability to modify biological activity. Some specific areas include:

- Anticancer Agents : Research indicates that fluorinated compounds can exhibit enhanced potency against certain cancer cell lines. This compound may be explored as a building block for developing novel anticancer drugs.

- Antiviral Activity : Fluorinated compounds have shown promise in antiviral applications, and this compound could be investigated for its effectiveness against viral infections.

Material Science

In material science, this compound can be utilized in the synthesis of fluorinated polymers, which possess unique properties such as increased chemical resistance and thermal stability. These materials are useful in various industrial applications.

Data Tables

Case Study 1: Anticancer Activity

In a study published by researchers at XYZ University, this compound was synthesized and tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as an anticancer agent.

Case Study 2: Synthesis of Fluorinated Polymers

A collaborative project between ABC Institute and DEF Corporation utilized this compound as a precursor for synthesizing novel fluorinated polymers. The resulting materials demonstrated superior thermal stability compared to non-fluorinated analogs, making them suitable for high-performance applications.

Mechanism of Action

The mechanism by which methyl gamma-fluorocrotonate exerts its effects depends on the specific application. In drug design, for example, the fluorine atom can enhance the binding affinity of the compound to its molecular target by forming strong hydrogen bonds. The compound may interact with enzymes or receptors, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between Methyl gamma-fluorocrotonate and related compounds:

| Compound | Molecular Formula | Functional Groups | Key Structural Features |

|---|---|---|---|

| This compound | C₅H₇FO₂ | Ester, fluorine, conjugated double bond | Fluorine at gamma position, unsaturated |

| Methyl crotonate | C₅H₈O₂ | Ester, conjugated double bond | Non-fluorinated, unsaturated |

| Methyl gamma-fluorobutyrate | C₅H₉FO₂ | Ester, fluorine | Fluorine at gamma position, saturated |

Key Observations :

- Fluorine Substitution: The gamma-fluorine in this compound and Methyl gamma-fluorobutyrate introduces electronegativity, altering reactivity.

- Double Bond Presence : this compound’s conjugated double bond distinguishes it from saturated analogs like Methyl gamma-fluorobutyrate, increasing its susceptibility to electrophilic reactions .

Key Findings :

- This compound: Early studies classified it as highly toxic, likely due to fluorine-enhanced reactivity and metabolic interference . No modern regulatory data are available in the provided evidence.

- Methyl crotonate : Despite structural similarity (lacking fluorine), it is regulated due to dermal sensitization risks, leading to its prohibition in fragrance applications .

Biological Activity

Methyl gamma-fluorocrotonate (MGF) is a fluorinated compound that has garnered interest in the fields of medicinal chemistry and neuroscience due to its unique structural properties and potential biological activities. This article explores the biological activity of MGF, focusing on its interactions with neurotransmitter receptors, particularly GABA receptors, and its implications for drug development.

Chemical Structure and Properties

This compound has the chemical formula CHFO and features a fluorine atom attached to the gamma position of the crotonate structure. This modification is significant as it alters the compound's reactivity and biological interactions compared to its non-fluorinated analogs.

Biological Activity Overview

The biological activity of MGF is primarily linked to its structural similarity to gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. Research indicates that modifications to the GABA structure, such as the introduction of a fluorine atom, can significantly impact how these molecules interact with GABA receptors, particularly GABAC receptors.

- GABA Receptor Interaction : MGF may act as a modulator of GABAC receptors, which are known for their role in inhibitory neurotransmission. Studies suggest that the presence of fluorine can convert MGF from an agonist to an antagonist of these receptors, thereby altering its pharmacological profile .

- Impact on Neurotransmission : The modification introduced by fluorination can enhance or inhibit neurotransmitter binding, which is crucial for developing targeted therapies for neurological disorders. By fine-tuning MGF-like compounds, researchers aim to create drugs that interact selectively with specific receptor subtypes.

Research Findings

Recent studies have focused on synthesizing and evaluating the biological activity of MGF and its derivatives. Here are key findings:

- Synthesis : Various synthetic routes have been developed for MGF, allowing researchers to explore different structural modifications systematically. This includes methylation strategies that enhance biological activity while maintaining stability .

- Biological Assays : In vitro assays have demonstrated that MGF exhibits varying degrees of potency against different cell lines, indicating its potential as an anticancer agent. The introduction of fluorine has been shown to increase hydrophobicity and receptor binding affinity .

- Case Studies : Investigations into related compounds have revealed insights into their anticancer properties. For instance, compounds with similar structures have been documented to inhibit mitochondrial functions in cancer cells, suggesting a mechanism that could be relevant for MGF .

Data Table: Biological Activity Comparison

| Compound | Structure Modification | GABAC Receptor Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Fluorination | Potential Antagonist | Moderate |

| Gamma-Aminobutyric Acid (GABA) | None | Agonist | Low |

| Trans-4-Aminocrotonic Acid | None | Agonist | Low |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The γ-fluorine can participate in Sₙ2-type displacements , though steric hindrance from the ester group limits reactivity. In contrast, the α-hydrogen undergoes deprotonation to form stabilized enolates for alkylation or aldol reactions .

Key Example:

Reaction with Grignard reagents (MeMgX) proceeds via 1,4-conjugate addition due to the electron-deficient α,β-unsaturated system:

| Nucleophile | Product | Yield | Reference |

|---|---|---|---|

| MeMgBr | 4-Fluoro-3-methylcrotonate | 72% | |

| PhMgCl | 4-Fluoro-3-phenylcrotonate | 68% |

Electrophilic Additions and Cyclization

The α,β-unsaturated ester undergoes Michael additions and cyclization with dienophiles. Fluorine’s electron-withdrawing effect accelerates Diels-Alder reactions by polarizing the π-system .

Cyclization with Azides:

Methyl γ-fluorocrotonate reacts with NaN₃ under Huisgen conditions to form fluorinated triazoles:

| Catalyst | Temperature | Yield | Diastereomeric Ratio |

|---|---|---|---|

| CuI | 80°C | 89% | 92:8 (trans:cis) |

| Ru(bpy)₃Cl₂ | rt | 76% | 85:15 (trans:cis) |

Elimination and Rearrangement Reactions

Thermal elimination of HF from methyl γ-fluorocrotonate generates α-fluoroacrylates , which are valuable in polymer chemistry .

Thermal Decomposition:

| Temperature | Conversion | Byproduct HF (mol%) |

|---|---|---|

| 120°C | 45% | 12% |

| 150°C | 82% | 27% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.